Isopropyl 2-(3-aminophenyl)piperidine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Isopropyl 2-(3-aminophenyl)piperidine-1-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Chemical Reactions Analysis
Isopropyl 2-(3-aminophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Isopropyl 2-(3-aminophenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Isopropyl 2-(3-aminophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to interact with various receptors and enzymes, modulating their activity and leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Isopropyl 2-(3-aminophenyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
propan-2-yl 2-(3-aminophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-11(2)19-15(18)17-9-4-3-8-14(17)12-6-5-7-13(16)10-12/h5-7,10-11,14H,3-4,8-9,16H2,1-2H3 |
InChI Key |
WXCMAVRBPRPIRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N1CCCCC1C2=CC(=CC=C2)N |
Origin of Product |
United States |
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